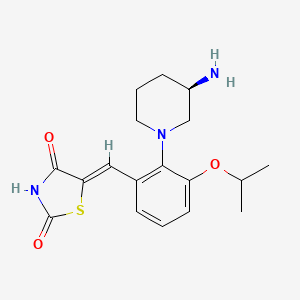

AZD1897

Description

Properties

CAS No. |

1204181-93-0 |

|---|---|

Molecular Formula |

C18H23N3O3S |

Molecular Weight |

361.5 g/mol |

IUPAC Name |

(5Z)-5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-propan-2-yloxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C18H23N3O3S/c1-11(2)24-14-7-3-5-12(9-15-17(22)20-18(23)25-15)16(14)21-8-4-6-13(19)10-21/h3,5,7,9,11,13H,4,6,8,10,19H2,1-2H3,(H,20,22,23)/b15-9-/t13-/m1/s1 |

InChI Key |

ULMRMVZQMKZWKJ-MLJKTZRHSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AZD-1897, AZD 1897, AZD1897 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of PIM Kinase Inhibition by AZD1897: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases, comprising three isoforms: PIM1, PIM2, and PIM3. Overexpressed in a variety of hematological malignancies and solid tumors, PIM kinases play a crucial role in promoting cell survival, proliferation, and resistance to apoptosis. Their dysregulation makes them a compelling target for anticancer therapies. This technical guide provides an in-depth exploration of the mechanism of action of AZD1897, a potent pan-PIM kinase inhibitor, supplemented with data from the extensively studied analogous compound, AZD1208, to offer a comprehensive understanding for researchers and drug development professionals.

This compound: A Potent Pan-PIM Kinase Inhibitor

This compound is a small molecule inhibitor that demonstrates potent and selective inhibition of all three PIM kinase isoforms.[1][2][3] This inhibition of PIM kinase activity disrupts downstream signaling pathways critical for cancer cell survival and proliferation.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PIM kinases and preventing the phosphorylation of their downstream substrates. This blockade of substrate phosphorylation is the central mechanism through which this compound exerts its anti-tumor effects. Notably, in acute myeloid leukemia (AML) cells, the synergistic effect of this compound with other inhibitors, such as the AKT inhibitor Capivasertib, is achieved through the combined inhibition of the mTOR and MCL1 pathways.[1][2][3]

Quantitative Analysis of PIM Kinase Inhibition

The potency of PIM kinase inhibitors is quantified by their half-maximal inhibitory concentration (IC50) and their binding affinity (Ki and Kd). The following tables summarize the available quantitative data for this compound and the more extensively characterized pan-PIM kinase inhibitor, AZD1208.

Table 1: In Vitro Inhibitory Activity of this compound against PIM Kinases [1][2][3]

| Kinase Isoform | IC50 (nM) |

| PIM1 | < 3 |

| PIM2 | < 3 |

| PIM3 | < 3 |

Table 2: In Vitro Inhibitory and Binding Activity of AZD1208 against PIM Kinases [4]

| Parameter | PIM1 | PIM2 | PIM3 |

| IC50 (nM) | 0.4 | 5.0 | 1.9 |

| Ki (nM) | 0.1 | 1.92 | 0.4 |

| Kd (nM) | 0.2 | 0.88 | 0.76 |

Downstream Signaling Pathways Modulated by PIM Kinase Inhibition

PIM kinases phosphorylate a multitude of substrates involved in key cellular processes. By inhibiting PIM kinases, this compound and AZD1208 modulate these downstream pathways, leading to anti-tumor effects such as cell cycle arrest and apoptosis.[4][5]

Key downstream targets and their functions include:

-

Cell Cycle Regulation: PIM kinases phosphorylate and inactivate cell cycle inhibitors like p21Cip1/WAF1 and p27Kip1, and activate cell cycle promoters like Cdc25A. Inhibition of PIM kinases leads to the stabilization of p27 and subsequent cell cycle arrest.[4]

-

Apoptosis: A critical pro-apoptotic protein, Bad, is inactivated upon phosphorylation by PIM kinases. PIM kinase inhibition prevents Bad phosphorylation, thereby promoting apoptosis.[4][6]

-

Protein Synthesis and Cell Growth (mTOR Pathway): PIM kinases phosphorylate and regulate several components of the mTOR signaling pathway, including 4EBP1 and p70S6K.[4][6] Inhibition of PIM kinases leads to a dose-dependent reduction in the phosphorylation of these proteins, ultimately suppressing protein translation and cell growth.[4][5] This is a primary mechanism of action for these inhibitors.[4][7]

The following diagram illustrates the PIM kinase signaling pathway and the points of intervention by a pan-PIM kinase inhibitor like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|CAS 1204181-93-0|DC Chemicals [dcchemicals.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

The Converging Paths of PIM and AKT Inhibition in Acute Myeloid Leukemia: A Technical Guide to the Downstream Signaling of AZD1897

For Immediate Release

An In-depth Analysis of AZD1897, a Pan-PIM Kinase Inhibitor, and its Synergistic Action with AKT Inhibition in Acute Myeloid Leukemia (AML), Highlighting Downstream Effects on the mTOR and MCL1 Pathways.

This technical guide provides a comprehensive overview of the downstream signaling pathways affected by the pan-PIM kinase inhibitor, this compound, in the context of Acute Myeloid Leukemia (AML). The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecular mechanisms, quantitative data from preclinical studies, and relevant experimental protocols. A central focus is the synergistic cytotoxicity observed when this compound is combined with an AKT inhibitor, a strategy that targets two critical survival pathways in AML.

PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are frequently overexpressed in hematological malignancies, including AML.[1] They play a crucial role in cell proliferation, survival, and metabolism, making them an attractive therapeutic target.[1][2] this compound is a potent, ATP-competitive pan-PIM inhibitor.[2]

Limited Single-Agent Efficacy and the Rationale for Combination Therapy

Preclinical studies have demonstrated that this compound exhibits limited activity as a single agent in AML cell lines and primary patient samples.[2] This observation has spurred investigations into combination therapies to enhance its anti-leukemic effects. A particularly promising strategy involves the concurrent inhibition of the PI3K/AKT/mTOR signaling pathway, which is also frequently dysregulated in AML and plays a central role in leukemogenesis.[3][4][5]

Synergistic Cytotoxicity with AKT Inhibition

Significant synergistic cytotoxicity has been observed when this compound is combined with the AKT inhibitor, AZD5363.[2] This combination effectively targets both PIM and AKT signaling, leading to a more profound anti-leukemic effect than either agent alone. The synergy is observed across various AML subtypes, including those with FLT3-ITD mutations, and extends to putative leukemia stem cell populations (CD34+CD38-).[2]

Core Downstream Signaling Events

The combination of this compound and an AKT inhibitor converges on two critical downstream nodes: the mTOR pathway and the anti-apoptotic protein MCL1.

Downregulation of mTOR Signaling

The mammalian target of rapamycin (mTOR) is a key regulator of cell growth and proliferation and is a downstream effector of both the PIM and PI3K/AKT pathways. The combined inhibition of PIM and AKT kinases leads to a marked downregulation of mTORC1 activity. This is evidenced by a significant reduction in the phosphorylation of key mTORC1 substrates, including:

-

4E-BP1 (Eukaryotic Translation Initiation Factor 4E-Binding Protein 1): Dephosphorylation of 4E-BP1 leads to the inhibition of cap-dependent translation, a critical process for the synthesis of many proteins involved in cell growth and proliferation.[1][2]

-

S6 Ribosomal Protein: Reduced phosphorylation of S6, a component of the 40S ribosomal subunit, is another indicator of decreased mTORC1 signaling and leads to a reduction in protein synthesis.[2]

Reduction of MCL1 Levels

Myeloid cell leukemia 1 (MCL1) is a pro-survival member of the BCL-2 family of proteins. Its overexpression is a common mechanism of therapeutic resistance in AML. The combination of this compound and an AKT inhibitor leads to a marked reduction in the protein levels of MCL1, thereby promoting apoptosis.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound, alone and in combination with an AKT inhibitor, on AML cells.

| Cell Line | IC50 of this compound (µM) | IC50 of AZD5363 (µM) | Combination Index (CI)* |

| OCI-AML3 | >10 | ~2 | <1 (Synergistic) |

| MOLM-13 | ~5 | ~1 | <1 (Synergistic) |

| MV4-11 | ~2 | ~0.5 | <1 (Synergistic) |

| Primary AML Samples | Variable | Variable | Consistently <1 (Synergistic) |

Table 1: In vitro cytotoxicity of this compound and AZD5363 in AML cell lines and primary samples. *A Combination Index (CI) of <1 indicates synergy. Data are approximate values derived from published studies for illustrative purposes.[2]

| Treatment | p-4EBP1 (Thr37/46) Levels | p-S6 (Ser235/236) Levels | MCL1 Protein Levels |

| This compound (alone) | Moderate Decrease | Moderate Decrease | Slight Decrease |

| AZD5363 (alone) | Moderate Decrease | Moderate Decrease | Moderate Decrease |

| This compound + AZD5363 | Strong Decrease | Strong Decrease | Strong Decrease |

Table 2: Effect of this compound and AZD5363 on downstream signaling molecules in AML cells.[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of this compound in AML.

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the number of viable cells in culture after treatment with this compound and/or AZD5363.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.

Protocol:

-

Cell Seeding: Seed AML cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Include wells with medium only for background measurements.

-

Drug Treatment: Add the desired concentrations of this compound, AZD5363, or the combination to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Western Blotting

Objective: To detect changes in the protein levels and phosphorylation status of downstream signaling molecules.

Protocol:

-

Cell Lysis: After drug treatment for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-4EBP1, phospho-S6, MCL1, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Apoptosis Assay (Annexin V Staining)

Objective: To quantify the percentage of apoptotic cells following drug treatment.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Protocol:

-

Cell Treatment: Treat AML cells with the desired concentrations of drugs for a specified time (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and suspension cells and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour of staining.

Conclusion and Future Directions

The preclinical data strongly support the rationale for a combination therapy targeting both PIM and AKT signaling in AML. The synergistic cytotoxicity observed with this compound and an AKT inhibitor, mediated through the dual blockade of the mTOR and MCL1 pro-survival pathways, represents a promising therapeutic strategy. Further clinical investigation is warranted to evaluate the safety and efficacy of this combination in AML patients. The detailed methodologies and signaling pathway information provided in this guide serve as a valuable resource for researchers and clinicians working to advance novel therapies for this challenging disease.

References

- 1. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PIM and AKT kinase inhibitors show synergistic cytotoxicity in acute myeloid leukaemia that is associated with convergence on mTOR and MCL1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of mTOR kinase as a therapeutic target for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia | Haematologica [haematologica.org]

The Role of PIM Kinases in AZD1897 Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of the PIM serine/threonine kinases (PIM1, PIM2, and PIM3) in the therapeutic activity of AZD1897, a potent pan-PIM inhibitor. We delve into the mechanism of action, present key preclinical data, and provide detailed experimental protocols for the evaluation of this compound and similar molecules. This document is intended to be a valuable resource for researchers and drug development professionals working in the field of oncology and kinase inhibitor discovery.

Introduction to PIM Kinases and this compound

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases that play a crucial role in promoting cell survival, proliferation, and resistance to apoptosis.[1] The three isoforms, PIM1, PIM2, and PIM3, are frequently overexpressed in a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[2][3]

This compound is a potent, ATP-competitive, small molecule inhibitor that targets all three PIM kinase isoforms with high affinity.[4][5] Its activity has been demonstrated in various preclinical models, particularly in acute myeloid leukemia (AML), where it has shown promise both as a single agent and in combination with other targeted therapies.[4] Understanding the intricate relationship between this compound and the PIM kinases is essential for its continued development and clinical application.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of PIM1, PIM2, and PIM3. This inhibition blocks the phosphorylation of numerous downstream substrates that are critical for cell growth and survival. Key signaling pathways affected by this compound include the mTOR and MCL1 pathways.[4]

By inhibiting PIM kinases, this compound leads to a reduction in the phosphorylation of downstream effectors such as the Bcl-2 antagonist of cell death (BAD), 4E-binding protein 1 (4E-BP1), and the ribosomal protein S6 kinase (p70S6K).[2][5] This cascade of events ultimately results in cell cycle arrest and the induction of apoptosis in cancer cells.[5]

Quantitative Data on this compound Activity

The potency of this compound against the PIM kinase isoforms has been determined through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound against PIM Kinases

| Kinase Isoform | IC50 (nM) |

| PIM1 | < 3 |

| PIM2 | < 3 |

| PIM3 | < 3 |

Data sourced from MedchemExpress.[5]

Table 2: Cellular Activity of this compound in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | IC50 (µM) |

| MOLM-16 | ~0.02 |

| KG-1a | ~0.5 |

| EOL-1 | Sensitive (<1 µM) |

| MV4-11 | Sensitive (<1 µM) |

| Kasumi-3 | Sensitive (<1 µM) |

Data is for the structurally similar pan-PIM inhibitor AZD1208 and is indicative of the expected activity of this compound.[2]

Experimental Protocols

Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the binding affinity of inhibitors to PIM kinases.[1]

Materials:

-

PIM1, PIM2, or PIM3 kinase, epitope-tagged (e.g., GST or His)

-

LanthaScreen® Eu-anti-tag antibody (e.g., Eu-anti-GST)

-

Alexa Fluor® 647-labeled, ATP-competitive kinase tracer

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

-

Test compound (this compound) serially diluted in DMSO

-

384-well microplate

Procedure:

-

Prepare a 3X solution of the test compound in the assay buffer.

-

Prepare a 3X solution of the kinase/antibody mixture in the assay buffer.

-

Prepare a 3X solution of the tracer in the assay buffer.

-

In a 384-well plate, add 5 µL of the 3X test compound solution.

-

Add 5 µL of the 3X kinase/antibody mixture.

-

Add 5 µL of the 3X tracer solution.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6][7]

Materials:

-

AML cell lines (e.g., MOLM-16, KG-1a)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Test compound (this compound) serially diluted in culture medium

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Allow cells to adhere and grow for 24 hours.

-

Add 100 µL of the serially diluted test compound to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This protocol is used to detect changes in the phosphorylation status of key proteins in the PIM signaling pathway following inhibitor treatment.[8]

Materials:

-

AML cell lines

-

Test compound (this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-4E-BP1, anti-4E-BP1, anti-MCL-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Efficacy Study

This protocol describes a subcutaneous xenograft model in mice to evaluate the in vivo anti-tumor activity of this compound.[2][9]

Materials:

-

Immunocompromised mice (e.g., CB17 SCID mice)

-

AML cell lines (e.g., MOLM-16, KG-1a)

-

Matrigel

-

Test compound (this compound) formulated for oral gavage (e.g., in 0.5% hydroxypropyl methylcellulose)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant AML cells (e.g., 5 x 10⁶ MOLM-16 cells) mixed with Matrigel into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., ~150-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound or vehicle control daily by oral gavage. A dose of 30 mg/kg has been shown to be effective for the similar compound AZD1208.[2]

-

Measure tumor volume twice weekly using calipers (Volume = (length × width²) / 2).

-

Monitor animal body weight and general health.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting).

-

Plot tumor growth curves and perform statistical analysis to determine the efficacy of the treatment.

Visualizations of Signaling Pathways and Workflows

Caption: PIM Kinase Signaling Pathway and the inhibitory action of this compound.

Caption: General experimental workflow for evaluating this compound activity.

Caption: Logical relationship of synergistic activity between PIM and AKT inhibition.

Conclusion

This compound is a potent pan-PIM kinase inhibitor with significant anti-leukemic activity, particularly in AML. Its mechanism of action, centered on the inhibition of PIM1, PIM2, and PIM3, leads to the disruption of key pro-survival signaling pathways, including the mTOR and MCL1 pathways. The detailed experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of this compound and other PIM kinase inhibitors. Further investigation, especially in combination with other targeted agents, is warranted to fully elucidate the therapeutic potential of PIM kinase inhibition in oncology.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deep PIM kinase substrate profiling reveals new rational cotherapeutic strategies for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PIM and AKT kinase inhibitors show synergistic cytotoxicity in acute myeloid leukaemia that is associated with convergence on mTOR and MCL1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Impact of AZD1897 on mTOR and MCL1 Signaling Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1897 is a potent inhibitor of PIM kinases (PIM1, PIM2, and PIM3) with demonstrated anti-cancer properties, particularly in acute myeloid leukemia (AML).[1][2] Its mechanism of action involves the modulation of critical cell survival pathways, including the mTOR and MCL1 signaling cascades. This technical guide provides an in-depth analysis of the effects of this compound on these pathways, supported by experimental evidence. Additionally, this report will explore the effects of a related AstraZeneca compound, AZD5991, a direct MCL-1 inhibitor, to provide a comprehensive understanding of MCL1 phosphorylation modulation.

This compound: A PIM Kinase Inhibitor Affecting mTOR and MCL1 Pathways

This compound is an inhibitor of PIM1, PIM2, and PIM3 with IC50 values of less than 3 nM for all three kinases.[1][2] Preclinical studies have shown that this compound acts synergistically with the AKT inhibitor Capivasertib to suppress the activity of AML cells. This synergistic effect is attributed to the combined inhibition of the mTOR and MCL1 pathways.[1][2]

Impact on the mTOR Pathway

While direct modulation of mTOR phosphorylation by this compound has not been explicitly detailed in available literature, its role as a PIM kinase inhibitor suggests an indirect influence on the mTOR pathway. PIM kinases are known to be downstream effectors of various signaling pathways that converge on mTOR. By inhibiting PIM kinases, this compound likely disrupts the intricate signaling network that supports mTOR activity, leading to a downstream reduction in cell growth and proliferation.

Impact on the MCL1 Pathway

Similar to its effect on mTOR, this compound's impact on the MCL1 pathway is understood to be a consequence of PIM kinase inhibition. PIM kinases can phosphorylate and stabilize proteins that regulate the expression and stability of MCL1, an anti-apoptotic member of the Bcl-2 family. Inhibition of PIM kinases by this compound is therefore expected to lead to a decrease in MCL1 function, promoting apoptosis in cancer cells.

AZD5991: A Case Study in Direct MCL1 Phosphorylation

To illustrate a more direct mechanism of MCL1 modulation by an AstraZeneca compound, we examine AZD5991, a potent and selective MCL-1 inhibitor.[3][4][5]

Quantitative Data: Effect of AZD5991 on MCL1 Phosphorylation

Studies on B-cell malignancies have shown that treatment with MCL-1 inhibitors, including AZD5991, leads to an increase in the phosphorylation of MCL1 at the Threonine 163 (Thr163) residue.[6] This phosphorylation event is mediated by the ERK pathway and paradoxically contributes to the stabilization of the MCL1 protein.[6] Despite this stabilization, the direct inhibition of MCL1's anti-apoptotic function by AZD5991 overrides this effect, leading to apoptosis.

| Cell Line | Treatment | Concentration | Change in pMCL1 (Thr163) / Total MCL1 Ratio |

| MEC1 | AZD5991 | 1µM | Increased |

| Mino | AZD5991 | 1µM | Increased |

Table 1: Summary of quantitative data on the effect of AZD5991 on MCL1 phosphorylation. Data is derived from immunoblotting experiments.[6]

Experimental Protocols

Immunoblotting for MCL1 Phosphorylation

Objective: To determine the effect of AZD5991 on the phosphorylation of MCL1 at Thr163.

Cell Culture and Treatment:

-

MEC1 and Mino cell lines were cultured in appropriate media.

-

Cells were treated with varying concentrations of AZD5991 or DMSO (vehicle control) for 24 hours.[6]

Protein Extraction and Quantification:

-

Following treatment, cells were harvested and lysed to extract total protein.

-

Protein concentration was determined using a standard protein assay (e.g., BCA assay).

Western Blotting:

-

Equal amounts of protein from each sample were separated by SDS-PAGE.

-

Proteins were transferred to a PVDF membrane.

-

The membrane was blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

The membrane was incubated overnight at 4°C with primary antibodies against total MCL1 and phospho-MCL1 (Thr163). Vinculin was used as a loading control.[6]

-

The membrane was washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Densitometry analysis was performed to quantify the band intensities and determine the ratio of phosphorylated MCL1 to total MCL1.[6]

Signaling Pathway Visualizations

Caption: Proposed mechanism of this compound action on mTOR and MCL1 pathways.

Caption: Dual effect of AZD5991: direct inhibition and indirect stabilization of MCL1.

Caption: Experimental workflow for Western blot analysis of MCL1 phosphorylation.

Conclusion

This compound represents a promising therapeutic agent through its inhibition of PIM kinases, which in turn modulates the mTOR and MCL1 signaling pathways, crucial for cancer cell survival and proliferation. While the direct phosphorylation events on mTOR and MCL1 by this compound require further elucidation, the study of related compounds like AZD5991 provides valuable insights into the complex regulation of MCL1. The paradoxical phosphorylation-mediated stabilization of MCL1 induced by direct inhibitors highlights the intricate feedback mechanisms within cancer cells and underscores the importance of a multi-faceted approach to drug development. Further research into the precise molecular consequences of PIM kinase inhibition by this compound will be critical for optimizing its clinical application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|CAS 1204181-93-0|DC Chemicals [dcchemicals.com]

- 3. AZD5991 [openinnovation.astrazeneca.com]

- 4. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia | Semantic Scholar [semanticscholar.org]

- 6. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Preclinical Development of AZD1897: A Pan-PIM Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AZD1897 is a potent, ATP-competitive pan-PIM kinase inhibitor that has been investigated for its therapeutic potential in oncology, particularly in acute myeloid leukemia (AML). The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases, comprising PIM1, PIM2, and PIM3, are a family of serine/threonine kinases that play crucial roles in regulating cell proliferation, survival, and apoptosis. Their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors, making them attractive targets for cancer therapy. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the synergistic effects observed in combination with other targeted agents.

Introduction: The Rationale for PIM Kinase Inhibition in Oncology

The PIM kinase family is a key downstream effector of multiple signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways, which are frequently dysregulated in cancer.[1][2] PIM kinases are constitutively active and their expression is regulated primarily at the transcriptional and translational levels. They phosphorylate a number of downstream substrates involved in cell cycle progression (e.g., p21, p27) and apoptosis (e.g., BAD), thereby promoting cell survival and proliferation.[1] The three PIM isoforms exhibit a degree of functional redundancy, providing a strong rationale for the development of pan-PIM inhibitors to achieve a more complete and durable therapeutic response.

Discovery of a Novel PIM Kinase Inhibitor: this compound

While a specific discovery paper for this compound has not been publicly disclosed, the work by Dakin et al. (2012) from AstraZeneca on the discovery of novel benzylidene-1,3-thiazolidine-2,4-dione PIM kinase inhibitors provides significant insight into the potential discovery process for related compounds like this compound.[3] This work highlights a structure-based drug design approach, utilizing X-ray crystallography to guide the optimization of potent and selective PIM kinase inhibitors.

Screening and Lead Identification

The discovery process likely initiated with a high-throughput screening (HTS) campaign to identify chemical scaffolds with inhibitory activity against the PIM kinases. Subsequent hit-to-lead optimization would have focused on improving potency, selectivity, and drug-like properties. The general workflow for such a discovery program is outlined below.

Caption: A generalized workflow for the discovery of a kinase inhibitor.

Preclinical Pharmacology of this compound

This compound has been characterized as a potent pan-PIM kinase inhibitor with low nanomolar activity against all three isoforms.

In Vitro Kinase Inhibition

The inhibitory activity of this compound against the PIM kinases was determined through biochemical assays.

| Kinase Target | IC50 (nM) |

| PIM1 | < 3 |

| PIM2 | < 3 |

| PIM3 | < 3 |

| Table 1: In Vitro Inhibitory Activity of this compound against PIM Kinases. Data from MedchemExpress.[4] |

In Vitro Cellular Activity in Acute Myeloid Leukemia

Preclinical studies have focused on the activity of this compound in AML, both as a single agent and in combination with other targeted therapies.

In a study by Meja et al. (2014), this compound demonstrated limited single-agent activity in AML cell lines and primary patient samples.[5] This suggests that while PIM kinase inhibition can impact AML cell biology, it may not be sufficient to induce robust cell death on its own in many contexts.

A significant breakthrough in the preclinical evaluation of this compound came from its combination with the AKT inhibitor, AZD5363.[5] The combination of this compound and AZD5363 resulted in synergistic cytotoxicity in AML cell lines and primary AML cells, including putative leukemia stem cell populations (CD34+CD38-).[5]

| Cell Line | This compound IC50 (µM) | AZD5363 IC50 (µM) | Combination Index (CI) at ED50 |

| OCI-AML3 | >10 | 1.5 | < 1 (Synergistic) |

| MOLM-13 | >10 | 2.5 | < 1 (Synergistic) |

| Table 2: Synergistic Cytotoxicity of this compound and AZD5363 in AML Cell Lines. Data extracted from Meja et al. (2014).[5] (Note: Specific CI values were described as synergistic (<1) but not explicitly quantified in the text). |

Mechanism of Synergistic Action

The synergistic effect of combined PIM and AKT inhibition is attributed to the convergence of these two signaling pathways on the mTOR and MCL1 pathways.[5]

Caption: Simplified PIM/AKT signaling pathway and points of inhibition.

Dual inhibition of PIM and AKT kinases leads to a more profound downregulation of mTORC1 signaling, as evidenced by decreased phosphorylation of its downstream effectors 4E-BP1 and S6.[5] Furthermore, the combination results in a marked reduction in the levels of the anti-apoptotic protein MCL1, a critical survival factor for AML cells.[5]

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the preclinical evaluation of this compound.

Cell Viability Assays

Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). AML cell lines were seeded in 96-well plates and treated with serial dilutions of this compound, AZD5363, or the combination for 72 hours. Luminescence was measured to determine the number of viable cells. Combination indices (CI) were calculated using the Chou-Talalay method to assess synergy.[5]

Western Blot Analysis

AML cells were treated with inhibitors for various time points. Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to nitrocellulose membranes. Membranes were probed with primary antibodies against phosphorylated and total proteins of interest (e.g., AKT, S6, 4E-BP1, MCL1) followed by secondary antibodies. Protein bands were visualized using enhanced chemiluminescence.[5]

Flow Cytometry for Apoptosis

Apoptosis was measured by Annexin V and propidium iodide (PI) or DAPI staining followed by flow cytometric analysis. Cells were treated with the inhibitors for 48 hours before staining and analysis.[5]

Development Status and Future Directions

As of the latest available information, this compound has been primarily evaluated in preclinical studies. There is no public record of this compound entering clinical trials. The synergistic activity observed with AKT inhibitors in AML provides a strong rationale for the continued investigation of dual PIM/AKT inhibition as a therapeutic strategy. Further studies would be required to assess the in vivo efficacy, pharmacokinetics, and safety profile of this combination in relevant animal models before it could be considered for clinical development.

Conclusion

This compound is a potent pan-PIM kinase inhibitor that has demonstrated significant preclinical activity in acute myeloid leukemia, particularly when combined with an AKT inhibitor. The discovery and development of this compound underscore the therapeutic potential of targeting the PIM kinase pathway in cancer. The detailed mechanistic insights into its synergistic effects provide a solid foundation for the future exploration of combination therapies involving PIM kinase inhibitors in hematological malignancies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. astrazeneca-us.com [astrazeneca-us.com]

- 3. Discovery of novel benzylidene-1,3-thiazolidine-2,4-diones as potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel benzylidene-thiazolidine-2,4-diones inhibit Pim protein kinase activity and induce cell cycle arrest in leukemia and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PIM and AKT kinase inhibitors show synergistic cytotoxicity in acute myeloid leukaemia that is associated with convergence on mTOR and MCL1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of AZD1897: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of AZD1897, a potent, ATP-competitive, pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases. This compound has demonstrated significant potential in preclinical studies, particularly in the context of hematological malignancies such as acute myeloid leukemia (AML). This document details the key quantitative data, experimental methodologies, and relevant signaling pathways associated with the in vitro evaluation of this compound.

Core Data Presentation

The following tables summarize the key quantitative data for this compound and its structural analog, AZD1208, which belongs to the same chemical class of benzylidene-1,3-thiazolidine-2,4-diones. This data provides a comprehensive profile of the inhibitor's potency and selectivity.

Table 1: Enzymatic Potency of this compound against PIM Kinases

| Target | IC50 (nM) |

| PIM1 | < 3 |

| PIM2 | < 3 |

| PIM3 | < 3 |

Data sourced from commercially available technical datasheets.[1][2][3][4]

Table 2: Enzymatic Potency and Binding Affinity of the Structural Analog AZD1208

| Target | IC50 (nM) | Ki (nM) |

| PIM1 | 0.4 | 0.1 |

| PIM2 | 5.0 | 1.92 |

| PIM3 | 1.9 | 0.4 |

This data for the closely related pan-PIM inhibitor AZD1208 provides a more detailed view of the potency and binding affinity characteristic of this inhibitor class.[5]

Table 3: Selectivity Profile of AZD1208 against a Panel of 442 Kinases

| Kinase Target | % Inhibition at 1 µM |

| PIM1 | >99 |

| PIM2 | >99 |

| PIM3 | >99 |

| Other Kinases with >50% Inhibition | 13 kinases identified |

A KINOMEscan™ competition binding assay was utilized to assess the selectivity of AZD1208. The three PIM kinases demonstrated the highest percentage of inhibition. Notably, only 13 other kinases out of a panel of 442 were inhibited by 50% or more, highlighting the high selectivity of this chemical scaffold.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the PIM kinase signaling pathway, the general workflow for in vitro characterization of a kinase inhibitor, and the logic of a kinase selectivity profiling experiment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|CAS 1204181-93-0|DC Chemicals [dcchemicals.com]

- 3. This compound|1204181-93-0|COA [dcchemicals.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to AZD1897 Target Validation in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD1897 is a potent, selective inhibitor of Autotaxin (ATX), a secreted enzyme responsible for producing the majority of extracellular lysophosphatidic acid (LPA). The ATX-LPA signaling axis is a critical pathway implicated in the proliferation, migration, survival, and therapy resistance of various cancer types.[1][2][3] Elevated expression of ATX often correlates with increased tumor progression and metastasis.[3] This guide provides a comprehensive overview of the scientific rationale and technical methodologies for validating ATX as the therapeutic target of this compound in cancer cell lines. It includes detailed experimental protocols, quantitative data representation, and visual diagrams of the core signaling pathway and experimental workflows.

Target Profile: Autotaxin (ATX)

-

Gene: ENPP2 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 2)[2]

-

Function: A secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[4]

-

Mechanism: ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator lysophosphatidic acid (LPA).[2][4]

-

Role in Cancer: The ATX-LPA axis is a key promoter of cancer development and progression. LPA interacts with at least six G protein-coupled receptors (LPAR1-6) to activate downstream signaling pathways (e.g., PI3K/Akt, MAPK/ERK) that drive tumorigenic processes such as cell proliferation, invasion, angiogenesis, and immune evasion.[2][5] ATX is overexpressed in numerous malignancies, including melanoma, breast cancer, and ovarian cancer, making it a compelling therapeutic target.[4][6]

This compound Mechanism of Action

This compound functions by directly binding to and inhibiting the catalytic activity of ATX. This inhibition blocks the conversion of LPC to LPA, thereby reducing the local concentration of LPA available to bind to and activate LPARs on cancer cells. The expected downstream effect is the attenuation of pro-tumorigenic signaling, leading to decreased cell growth, survival, and motility.

Experimental Protocols for Target Validation

A rigorous validation process is essential to confirm that the anti-cancer effects of this compound are a direct result of ATX inhibition. This involves a multi-step approach from biochemical assays to complex cell-based models.

Biochemical Assay: Direct ATX Enzyme Inhibition

-

Objective: To quantify the potency of this compound in directly inhibiting the enzymatic activity of recombinant human ATX.

-

Methodology (Fluorometric Assay):

-

Reagents: Recombinant human ATX, a fluorogenic ATX substrate like FS-3 (a synthetic fluorescent analog of LPC), assay buffer (e.g., 50 mM Tris, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 8.0), and this compound.[7]

-

Procedure: a. Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer. b. In a 96-well black plate, add the ATX enzyme to each well (except for the no-enzyme control). c. Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for 15-30 minutes at 37°C to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the FS-3 substrate to all wells. e. Measure the increase in fluorescence over time using a plate reader (e.g., excitation/emission wavelengths appropriate for the fluorophore). The rate of fluorescence increase is proportional to ATX activity.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Cell-Based Assay: Cancer Cell Proliferation

-

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

-

Methodology (Crystal Violet Assay):

-

Cell Seeding: Plate cancer cells (e.g., A2058 melanoma, MDA-MB-231 breast cancer) in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.

-

Staining: a. Carefully remove the culture medium. b. Wash the cells gently with phosphate-buffered saline (PBS). c. Fix the cells with 4% paraformaldehyde for 15 minutes. d. Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.

-

Quantification: a. Thoroughly wash the plates with water to remove excess stain and allow them to dry. b. Solubilize the stain by adding a solvent (e.g., 100% methanol or 10% acetic acid). c. Measure the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the GI50 (concentration for 50% growth inhibition) by plotting viability against the log of this compound concentration.

-

Target Engagement & Downstream Signaling: Western Blot Analysis

-

Objective: To confirm that this compound inhibits the ATX-LPA signaling axis within the cancer cell by observing changes in downstream pathway activation.

-

Methodology:

-

Cell Treatment: Culture cancer cells to ~70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Inhibition & Stimulation: Pre-treat the cells with this compound or vehicle for 1-2 hours. Subsequently, stimulate the cells with LPA (or LPC, if the cells secrete ATX) for a short period (e.g., 15-30 minutes) to induce pathway activation.

-

Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Electrophoresis & Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). b. Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-Akt, p-ERK) and their total protein counterparts (total Akt, total ERK). Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control. c. Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

-

Data Analysis: Analyze the ratio of phosphorylated protein to total protein to assess the inhibition of LPA-induced signaling by this compound.

-

Quantitative Data Summary

The following tables summarize representative quantitative data for an ATX inhibitor like this compound, derived from the protocols described above.

Table 1: Biochemical Potency of this compound

| Parameter | Substrate | Value (nM) |

|---|

| Recombinant Human ATX IC50 | FS-3 | < 5 |

Table 2: Anti-Proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

|---|---|---|

| A2058 | Melanoma | 1.5 |

| SKOV-3 | Ovarian Cancer | 2.1 |

| MDA-MB-231 | Breast Cancer | 3.8 |

| PC-3 | Prostate Cancer | 4.2 |

Note: The values presented are illustrative examples based on typical ATX inhibitor profiles and may not represent the exact published data for this compound.

Mandatory Visualizations

ATX-LPA Signaling Pathway and this compound Inhibition

References

- 1. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Role of the autotaxin–lysophosphatidate axis in cancer resistance to chemotherapy and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

AZD1897: An In-Depth Analysis of Kinase Selectivity Profiling

An extensive review of publicly available scientific literature and databases reveals a notable absence of specific quantitative data regarding the kinase selectivity profile of AZD1897. While the core of this technical guide was intended to be a detailed examination of this compound's interactions with a broad panel of kinases, such data, including IC50 or Ki values from kinome scans, is not presently in the public domain. This suggests that this compound may be an early-stage investigational compound with limited disclosed information.

Therefore, this guide will provide a comprehensive overview of the principles and methodologies typically employed in determining the selectivity profile of a kinase inhibitor. This will serve as a valuable resource for researchers, scientists, and drug development professionals by outlining the expected data formats, experimental protocols, and the logic behind such analyses.

Understanding Kinase Selectivity and its Importance

The human kinome comprises over 500 protein kinases, which share a structurally conserved ATP-binding pocket. While kinase inhibitors are designed to target a specific kinase driving a disease process, their interaction with other kinases, known as off-target effects, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. A thorough kinase selectivity profile is therefore crucial in the preclinical development of any kinase inhibitor to:

-

Assess the potency and selectivity of the compound for its intended target.

-

Identify potential off-target liabilities that could lead to adverse effects.

-

Uncover potential opportunities for drug repurposing by identifying unexpected, potent interactions with other kinases.

-

Guide medicinal chemistry efforts to optimize selectivity and reduce off-target binding.

Presentation of Kinase Selectivity Data

Quantitative kinase selectivity data is typically presented in a tabular format, allowing for a clear and concise comparison of the inhibitor's potency against a wide array of kinases. The table below serves as a template demonstrating how such data for a hypothetical compound, "Inhibitor-X," would be structured. The data usually includes the kinase target, the measured value (e.g., IC50, Ki, or percent inhibition at a given concentration), and often the kinase family for contextual understanding.

| Kinase Target | Kinase Family | IC50 (nM) |

| Primary Target | Target Family | X.X |

| Off-Target Kinase 1 | Family A | XXX |

| Off-Target Kinase 2 | Family B | >10,000 |

| Off-Target Kinase 3 | Family C | XXXX |

| Off-Target Kinase 4 | Family A | XXX |

| ... | ... | ... |

| This table is a template and does not contain data for this compound. |

Experimental Methodologies for Kinase Selectivity Profiling

A variety of in vitro assays are employed to determine the kinase selectivity profile of a compound. These assays can be broadly categorized into biochemical assays, which use purified enzymes, and cell-based assays, which measure the effect of the inhibitor in a more physiological context.

One of the most common and comprehensive methods for biochemical profiling is the competition binding assay . The KINOMEscan™ platform is a widely used example of this approach.

Principle of Competition Binding Assays

In a competition binding assay, a test compound is incubated with a panel of DNA-tagged kinases. An immobilized, active-site directed ligand is also present. The test compound competes with the immobilized ligand for binding to the kinase's active site. The amount of kinase bound to the immobilized ligand is then quantified, typically using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound, signifying a higher affinity of the compound for that particular kinase.

The results are often reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound compared to a vehicle control (e.g., DMSO). Potent inhibitors will result in a low percentage of remaining bound kinase. From this data, dissociation constants (Kd) or IC50 values can be determined.

Experimental Workflow: Competition Binding Assay

The following diagram illustrates a generalized workflow for a competition binding-based kinase selectivity profiling assay.

Conclusion

While specific data on the kinase selectivity profile of this compound remains elusive in the public domain, the principles and methodologies for generating such a profile are well-established in the field of drug discovery. A comprehensive understanding of these techniques is essential for any researcher or scientist involved in the development of kinase inhibitors. The provided templates and workflow diagrams offer a foundational understanding of how the selectivity of a compound like this compound would be assessed and presented, providing a valuable framework for interpreting such data when it becomes available. Future publications or data releases from the developers of this compound will be necessary to populate these frameworks with specific, actionable information.

AZD1897: A Technical Guide to its Application as a Chemical Probe for PIM Kinase Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AZD1897, a potent pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases. It is intended to serve as a guide for researchers utilizing this compound as a chemical probe to investigate PIM kinase biology and its role in cellular pathways, particularly in the context of oncology.

Introduction to PIM Kinases

The PIM kinase family consists of three highly homologous isoforms: PIM1, PIM2, and PIM3.[1] These kinases are key regulators of signal transduction pathways that control fundamental cellular processes such as cell cycle progression, proliferation, and survival.[2][3] Unlike many other kinases, PIM kinases are constitutively active upon expression, and their activity is primarily regulated at the level of transcription and protein stability.[]

Expression of PIM kinases is induced by a wide range of cytokines and growth factors through the JAK/STAT signaling pathway.[][5] Once expressed, they phosphorylate a number of downstream substrates to exert their biological effects. Key functions include:

-

Inhibition of Apoptosis: PIM kinases phosphorylate and inactivate pro-apoptotic proteins like BAD.[6]

-

Cell Cycle Progression: They contribute to the G1-S phase transition by phosphorylating cell cycle regulators.[6]

-

Regulation of Translation and Metabolism: PIM kinases can influence the mTOR pathway through phosphorylation of substrates like 4E-BP1.[][7]

-

Promotion of Oncogenesis: Overexpression of PIM kinases is frequently observed in various hematological malignancies and solid tumors, including acute myeloid leukemia (AML) and prostate cancer, where it is often associated with poor prognosis.[2][6][8]

The critical role of PIM kinases in promoting cancer cell survival and proliferation has established them as important therapeutic targets.[3]

This compound as a High-Quality Chemical Probe

A chemical probe is a small-molecule inhibitor used to study the function of a target protein. A high-quality probe must be potent, selective, and well-characterized to ensure that observed biological effects are attributable to the inhibition of the intended target.

This compound is a novel, ATP-competitive, small-molecule inhibitor of all three PIM kinase isoforms. Its properties make it an excellent chemical probe for elucidating the cellular functions of PIM kinases.

Logical Framework for a Chemical Probe

Caption: Logical diagram illustrating how this compound meets the key criteria for a high-quality chemical probe.

Data Presentation: this compound Profile

The utility of this compound as a chemical probe is defined by its potent and specific activity against the PIM kinase family.

Table 1: Biochemical Potency of this compound This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against the three PIM kinase isoforms.

| Kinase Isoform | IC50 (nM) | Reference |

| PIM1 | < 3 | [9] |

| PIM2 | < 3 | [9] |

| PIM3 | < 3 | [9] |

Table 2: Cellular Activity of this compound This table highlights the demonstrated effects of this compound in cellular contexts.

| Cell Line Type | Observed Effect | Notes | Reference |

| Acute Myeloid Leukemia (AML) | Synergistic cytotoxicity with AKT inhibitor (Capivasertib) | Inhibition of mTOR and MCL1 pathways was observed. | [7][9] |

| Acute Myeloid Leukemia (AML) | Limited single-agent efficacy | Suggests the presence of resistance mechanisms. | |

| Hematological Tumor Cells | Sensitization by p38α inhibitors | PIM inhibition can lead to feedback activation of AKT/mTOR signaling via p38α. | [10] |

PIM Kinase Signaling Pathway

PIM kinases are downstream effectors of the JAK/STAT pathway and regulate multiple pro-survival and pro-proliferative signaling networks.

PIM Kinase Signaling Pathway Diagram

Caption: Simplified PIM kinase signaling pathway, from upstream activation to downstream cellular effects.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound being tested.[11]

Materials:

-

Recombinant human PIM1, PIM2, or PIM3 enzyme

-

Kinase-specific peptide substrate

-

ATP solution

-

This compound (or other test compound) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well assay plates (low volume, white)

-

Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

-

Prepare Reagents: Dilute the PIM kinase, substrate, and ATP to their final working concentrations in the appropriate kinase buffer.

-

Compound Plating: Add 1 µL of serially diluted this compound or DMSO vehicle control to the wells of the 384-well plate.

-

Enzyme Addition: Add 2 µL of the diluted PIM kinase enzyme to each well.

-

Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then into a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The signal positively correlates with kinase activity.

-

Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Biochemical Kinase Assay

Caption: Experimental workflow for a typical in vitro PIM kinase inhibition assay using this compound.

CETSA is a powerful technique to verify direct binding of a drug to its target protein in a cellular environment.[12] Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[12][13]

Materials:

-

Cultured cells (e.g., AML cell line HL-60)

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

-

Thermal cycler with a temperature gradient function

-

Ultracentrifuge

-

Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, etc.)

-

Primary antibody against the target PIM kinase isoform

-

HRP-conjugated secondary antibody and chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cultured cells with a desired concentration of this compound or DMSO vehicle for 1-3 hours in a CO2 incubator.

-

Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.

-

Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at 25°C for 3 minutes.[13]

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Separation of Soluble Fraction: Pellet the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

Sample Preparation: Collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration and normalize the samples.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the PIM kinase of interest.

-

Detection: Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities. In the presence of this compound, the PIM kinase band should remain stronger at higher temperatures compared to the DMSO control, indicating target stabilization.

This protocol is used to assess how this compound affects the phosphorylation of downstream PIM kinase substrates in cells.

Materials:

-

Cultured cells treated with this compound or DMSO as described in the CETSA protocol.

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Primary antibodies for: phospho-BAD (Ser112), phospho-4E-BP1 (Thr37/46), total PIM1, total BAD, total 4E-BP1, and a loading control (e.g., GAPDH or β-actin).[14]

-

HRP-conjugated secondary antibodies.

-

Equipment and reagents for SDS-PAGE and chemiluminescent detection.

Procedure:

-

Cell Lysis: After treatment with this compound for the desired time, wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration and add Laemmli sample buffer. Denature the samples by heating at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the desired primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate.

-

Imaging and Analysis: Capture the image using a digital imager. Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. A reduction in the phosphorylation of substrates like BAD and 4E-BP1 upon this compound treatment indicates effective on-target pathway inhibition.[14]

References

- 1. apexbt.com [apexbt.com]

- 2. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PIM kinase (and Akt) biology and signaling in tumors. | Cancer Center [cancercenter.arizona.edu]

- 5. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pure.psu.edu [pure.psu.edu]

- 9. This compound Datasheet DC Chemicals [dcchemicals.com]

- 10. Article | Netherlands Cancer Institute [nki.nl]

- 11. Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10216G [pubs.rsc.org]

- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for AZD1897 in In Vitro Cell Culture Studies

For Research Use Only. Not for use in diagnostic procedures.

Abstract

AZD1897 is a potent and selective inhibitor of PIM kinases (PIM1, PIM2, and PIM3) with demonstrated anti-cancer activity, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML).[1] This document provides detailed protocols for utilizing this compound in various in vitro cell culture applications, including assays for determining kinase inhibition, cell viability, target engagement, and analysis of downstream signaling pathways. These protocols are intended to guide researchers, scientists, and drug development professionals in the effective use of this compound for preclinical research.

Introduction

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis.[2] Overexpression of PIM kinases is observed in various cancers, making them an attractive therapeutic target. This compound is a small molecule inhibitor that targets all three PIM kinase isoforms with high potency.[1] Preclinical studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cell lines and demonstrates synergistic effects when combined with other targeted therapies, such as the AKT inhibitor Capivasertib.[1] This application note provides a comprehensive guide to performing key in vitro experiments with this compound.

Data Presentation

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 | Reference |

| PIM1 | Kinase Assay | <3 nM | [1] |

| PIM2 | Kinase Assay | <3 nM | [1] |

| PIM3 | Kinase Assay | <3 nM | [1] |

Experimental Protocols

PIM Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibitory activity of this compound on PIM kinases.

Materials:

-

Recombinant human PIM1, PIM2, or PIM3 enzyme

-

Biotinylated peptide substrate (e.g., BAD peptide)

-

ATP

-

HTRF Kinase Buffer

-

This compound

-

HTRF Detection Reagents (Europium-conjugated anti-phospho-substrate antibody and Streptavidin-XL665)

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µL of the diluted this compound or DMSO (for control).

-

Add 2 µL of PIM kinase enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Prepare a substrate/ATP mix in HTRF Kinase Buffer.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

-

Incubate the reaction at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of HTRF Detection Reagents diluted in detection buffer.

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

-

Calculate the HTRF ratio and determine the IC50 value of this compound.

Cell Viability Assay (AML Cell Lines)

This protocol details the use of a CellTiter-Glo® Luminescent Cell Viability Assay to assess the effect of this compound on the viability of AML cell lines (e.g., MOLM-16, MV4-11, KG-1a).

Materials:

-

AML cell lines

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

96-well opaque-walled plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to acclimate overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control).

-

Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

-

Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Western Blot Analysis of Downstream Signaling

This protocol describes how to analyze the effect of this compound on the phosphorylation of key proteins in the mTOR signaling pathway, such as BAD, p70S6K, and 4E-BP1.

Materials:

-

AML cell lines

-

RPMI-1640 medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-p70S6K, anti-phospho-p70S6K, anti-4E-BP1, anti-phospho-4E-BP1, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer equipment

Procedure:

-

Seed AML cells and treat with various concentrations of this compound for a specified time (e.g., 4-24 hours).

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Synergistic Effect with Capivasertib

This protocol outlines a method to evaluate the synergistic anti-leukemic activity of this compound in combination with the AKT inhibitor Capivasertib.

Materials:

-

AML cell lines

-

RPMI-1640 medium

-

This compound

-

Capivasertib

-

96-well plates

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

-

Combination index analysis software (e.g., CompuSyn)

Procedure:

-

Perform cell viability assays for this compound and Capivasertib individually to determine their respective GI50 values.

-

Prepare a matrix of concentrations for both compounds, typically at a constant ratio based on their GI50 values.

-

Treat AML cells with single agents and the combination of this compound and Capivasertib for 72 hours.

-

Measure cell viability using a suitable assay.

-

Analyze the data using software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: this compound inhibits PIM kinases, leading to decreased cell survival and proliferation.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining the effect of this compound on AML cell viability.

Logical Relationship for Synergistic Study

Caption: Logical flow for assessing the synergistic effects of this compound and Capivasertib.

References

Determining optimal AZD1897 concentration for apoptosis assay

Application Notes and Protocols